N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-10-4-3-5-12(6-10)15-9-11(7-13-2)8-14-15;/h3-6,8-9,13H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBNMWLLNHHJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586340 | |
| Record name | N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400756-89-0 | |
| Record name | N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The synthesis begins with constructing the 1-(3-methylphenyl)-1H-pyrazole-4-yl scaffold. Two primary strategies dominate:
a) Cyclocondensation of Hydrazines with 1,3-Diketones
Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form pyrazole rings. For example, 3-methylphenylhydrazine reacts with acetylacetone in ethanol at reflux (78°C) to yield 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is critical for subsequent reductive amination.
b) Suzuki-Miyaura Cross-Coupling
A pre-formed pyrazole bearing a halogen (e.g., 4-bromo-1H-pyrazole) undergoes coupling with 3-methylphenylboronic acid. Using Pd(PPh₃)₄ as a catalyst in tetrahydrofuran (THF) at 60–80°C, this method achieves high regioselectivity for the 4-position. The resulting 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is isolated via column chromatography (hexane:ethyl acetate, 3:1) with yields exceeding 75%.
Reductive Amination to Introduce the Methanamine Group
The aldehyde intermediate undergoes reductive amination with methylamine to form the secondary amine:
Reaction Conditions :
- Reactants : 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde (1 equiv), methylamine (2 equiv, 40% aqueous solution).
- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at 25°C for 12 hours.
- Workup : The crude product is extracted with dichloromethane, dried over MgSO₄, and concentrated.
Yield : 68–72% after purification by flash chromatography (silica gel, methanol:dichloromethane 1:20).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl):
Procedure :
- Dissolve N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine (1 equiv) in anhydrous diethyl ether.
- Bubble HCl gas through the solution at 0°C until precipitation ceases.
- Filter the solid, wash with cold ether, and dry under vacuum.
Purity : 95% (by HPLC, C18 column, 0.1% TFA in water/acetonitrile).
Reaction Optimization and Scalability
Catalytic Systems for Pyrazole Functionalization
Palladium catalysts significantly impact coupling efficiency. Comparative studies show:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF | 60 | 78 |
| Pd(OAc)₂/XPhos | DMF | 80 | 82 |
| NiCl₂(dppe) | Toluene | 100 | 65 |
Data adapted from patent EP 4183449 A1.
Key Insight : Pd(OAc)₂/XPhos in DMF at 80°C maximizes yield while minimizing side products like deboronation.
Reductive Amination Variables
Varying reducing agents alters reaction efficiency:
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | Methanol | 12 | 72 |
| H₂ (Raney Ni) | Ethanol | 24 | 65 |
| NaBH₄ | THF | 6 | 58 |
NaBH₃CN proves optimal due to its selectivity for imine reduction over competing side reactions.
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, pyrazole-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.41 (t, J = 7.6 Hz, 1H, Ar-H), 4.12 (s, 2H, CH₂NH), 2.71 (s, 3H, NCH₃), 2.38 (s, 3H, Ar-CH₃).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole).
- MS (ESI+) : m/z 201.1 [M+H]⁺ (free base), 237.7 [M+H]⁺ (hydrochloride).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the hydrochloride salt’s structure. The pyrazole and benzene rings exhibit coplanarity (dihedral angle: 12.5°), while the methylamine group adopts a staggered conformation.
Industrial-Scale Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry
N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride serves as a building block in organic synthesis. Its unique pyrazole structure allows for the development of more complex molecules, facilitating advancements in synthetic methodologies.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth and possess antifungal activity.
- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored as a therapeutic agent due to its ability to interact with specific biological targets:
- Anticancer Potential: Pyrazole derivatives have demonstrated promising anticancer activities. For instance, studies reveal that this compound can inhibit cancer cell proliferation by disrupting microtubule assembly at concentrations around 20 μM. In vitro tests have shown significant antiproliferative effects against breast cancer cell lines (MDA-MB-231), with apoptosis-inducing capabilities confirmed through increased caspase-3 activity at higher concentrations (10 μM) .
Anticancer Activity
A study conducted on various pyrazole derivatives highlighted their ability to inhibit cancer cell growth. The structure-activity relationship (SAR) analysis indicated that modifications at the N1 or C4 positions of the pyrazole ring significantly influenced anticancer activity. For example, introducing different aryl groups enhanced potency against specific cancer cell lines .
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Study A | MDA-MB-231 | 10 | Induced apoptosis |
| Study B | HeLa | 20 | Inhibited proliferation |
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development: As a precursor in synthesizing new materials with tailored properties for specific applications.
- Chemical Manufacturing: Employed in the production of various industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrazole Derivatives
Compound A : [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride
- CAS No.: 1193389-54-6
- Molecular Formula : C₁₀H₁₁Cl₂N₃
- Molecular Weight : 244.12 g/mol .
- Key Differences :
- Substituent : 3-Chlorophenyl (electron-withdrawing) vs. 3-methylphenyl (electron-donating).
- Amine Group : Lacks the N-methyl group, reducing lipophilicity compared to the target compound.
Compound B : N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
- CAS No.: 400756-82-3
- Molecular Formula : C₁₂H₁₅N₃ (free base)
- Key Differences :
Compound C : 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
Physicochemical and Spectroscopic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 237.73 g/mol | 244.12 g/mol | 201.27 g/mol (free base) | 403.1 g/mol |
| Substituent | 3-Methylphenyl | 3-Chlorophenyl | 2-Methylphenyl | Phenyl, Chloro, Carboxamide |
| Melting Point | Not reported | Not reported | Not reported | 133–135°C |
| Key Spectral Data | Not available | IR: 3180 cm⁻¹ (N–H stretch) | 1H NMR: δ 7.22–7.85 (Ar–H) | 1H NMR: δ 8.12 (pyrazole CH) |
Impact of Substituents on Properties
- Electron-Donating vs.
- Steric Effects :
- Salt vs. Free Base :
- Hydrochloride salts (target and Compound A) improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS Number: 1049765-34-5) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 201.27 g/mol. Its structure features a pyrazole ring substituted with a methyl group on one nitrogen atom and a 3-methylphenyl group on another.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 1049765-34-5 |
| PubChem ID | 16640684 |
Anticancer Potential
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activities. Various studies have highlighted that compounds containing the pyrazole scaffold can inhibit the growth of multiple cancer cell lines.
- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation. In vitro studies have shown effective inhibition of microtubule assembly at concentrations around 20 μM .
- Cell Line Studies : Specific derivatives have demonstrated significant antiproliferative effects against breast cancer cells (MDA-MB-231), with apoptosis-inducing capabilities confirmed through enhanced caspase-3 activity at higher concentrations (10 μM) .
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
- Substituents on the Pyrazole Ring : Variations in substituents at the N1 or C4 positions can enhance or diminish anticancer activity. For example, introducing different aryl groups has been shown to affect the compound's potency against specific cancer cell lines .
- Hydrochloride Formulation : The hydrochloride salt form often improves solubility and bioavailability, which may enhance therapeutic efficacy .
Research Findings
Recent literature has provided insights into the pharmacological profiles of similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazole core functionalization. For example, details a multi-step synthesis of structurally similar pyrazole derivatives using condensation reactions and amine alkylation. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize byproducts . Exact mass data (201.0902 g/mol) from can aid in verifying synthetic intermediates via high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography (e.g., SHELX programs for structure refinement ) and nuclear magnetic resonance (NMR) spectroscopy. For instance, provides an example of detailed H NMR analysis (400 MHz, DMSO-d6) for a related pyrazole derivative, highlighting chemical shifts for aromatic protons and methyl groups . Pair with elemental analysis to confirm stoichiometry.
Q. What safety protocols are essential during handling?
- Methodological Answer : Follow SDS guidelines:
- Respiratory protection : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for high-exposure scenarios .
- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile) and goggles. Immediate rinsing with water is required upon contact .
- Storage : Store in sealed glass containers at 2–8°C to prevent degradation .
Q. What solubility data are available for this compound?
- Methodological Answer : Experimental solubility data are limited ( ). Preliminary assessments should use polar aprotic solvents (e.g., DMSO) for dissolution, followed by sonication. Solubility can be estimated via logP values (e.g., ’s Log Pow ≈ 2.1) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Refine crystal structures using SHELXL ( ), which is optimized for high-resolution data. For twinned crystals, employ SHELXD for phase determination. Pair with ORTEP-3 () for visualizing thermal ellipsoids and validating bond angles/distances .
Q. What toxicological profiles should inform in vivo studies?
- Methodological Answer : Acute toxicity (oral LD50 > 2000 mg/kg in rats) and skin irritation (Category 2) are noted in and . For detailed assessments, conduct Ames tests for mutagenicity and consult IARC/ACGIH guidelines ( confirms no carcinogenicity) .
Q. How does the compound’s stability impact long-term storage?
- Methodological Answer : Stability under ambient conditions is unreported ( ). Conduct accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring. Degradation products (e.g., hydrolysis of the methylamine group) should be identified via LC-MS .
Q. How can researchers address contradictions in safety data across SDS sources?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
